3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate
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Overview
Description
3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate is an organic compound with a unique structure that includes a tetrahydrofuran ring, a carboxylate group, and an aminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate typically involves the reaction of 5-oxotetrahydrofuran-2-carboxylic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the tetrahydrofuran ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Oxotetrahydrofuran-2-carboxylic acid: Lacks the aminopropyl group but shares the tetrahydrofuran ring and carboxylate group.
3-Aminopropyl 4-oxotetrahydrofuran-2-carboxylate: Similar structure but with a different position of the ketone group.
Uniqueness
3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate is unique due to the presence of both the aminopropyl side chain and the 5-oxotetrahydrofuran ring. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-aminopropyl 5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C8H13NO4/c9-4-1-5-12-8(11)6-2-3-7(10)13-6/h6H,1-5,9H2 |
InChI Key |
RRISONUCZXVLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1C(=O)OCCCN |
Origin of Product |
United States |
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